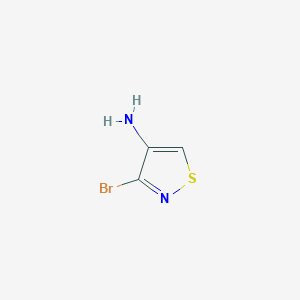

3-Bromoisothiazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromoisothiazol-4-amine is a halogenated heterocyclic compound featuring a five-membered isothiazole ring substituted with a bromine atom at position 3 and an amine group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the amine group facilitates hydrogen bonding and derivatization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisothiazol-4-amine typically involves the bromination of isothiazole derivatives. One common method is the bromination of 4-aminothiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile at low temperatures to prevent over-bromination and to ensure high selectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoisothiazol-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines or imines.

Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium thiolate, potassium alkoxide, or primary amines in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol

Major Products:

- Substituted isothiazoles

- Nitroso or nitro derivatives

- Coupled products with various aromatic or aliphatic groups .

Scientific Research Applications

3-Bromoisothiazol-4-amine has diverse applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.

Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

Industrial Chemistry: It acts as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Bromoisothiazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can form covalent bonds with nucleophilic sites in proteins, while the amine group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

The following analysis compares 3-Bromoisothiazol-4-amine with structurally related brominated heterocycles, focusing on molecular features, spectroscopic properties, and functional roles.

Structural Analog: 4-Bromobenzo[c]isothiazol-3-amine

- Core Structure : A benzoisothiazole ring fused with a benzene ring, brominated at position 4 and aminated at position 3.

- The bromine position (4 vs. 3) alters steric hindrance and electronic distribution, impacting reactivity in substitution or coupling reactions .

Functional Analog: 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (Compound 4j)

- Core Structure : A benzoxazole-oxadiazole hybrid with a 3-bromophenyl substituent.

- Spectroscopic Insights :

- IR Peaks : NH stretch at 3307 cm⁻¹, C=N at 1570 cm⁻¹, and C-Br at 530 cm⁻¹ . These peaks suggest similar vibrational modes for bromine and amine groups in this compound.

- 1H-NMR : Aromatic protons (δ 7.25–8.16 ppm) and NH proton (δ 9.53 ppm) highlight electronic environments comparable to those in brominated isothiazoles .

- Functional Role : The bromophenyl group in 4j enhances antimicrobial activity, implying that this compound could serve as a pharmacophore in drug design .

Research Implications

Biological Activity

3-Bromoisothiazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position of the isothiazole ring. The chemical formula is C4H4BrN3S, and it features a five-membered ring structure that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for the survival of certain pathogens. For instance, it can covalently bind to cysteine residues in target enzymes, disrupting their function .

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, particularly against bacterial and fungal strains. Its mechanism involves disrupting cellular processes critical for microbial growth and replication .

Biological Activity Data

The following table summarizes the biological activities reported for this compound against different pathogens:

| Pathogen | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| P. falciparum (Malaria) | Antiplasmodial | 0.5 | |

| Leishmania spp. | Antileishmanial | 0.3 | |

| E. coli | Antibacterial | 2.0 | |

| Candida albicans | Antifungal | 1.5 |

Case Study 1: Antimalarial Efficacy

A study focused on the antimalarial effects of this compound derivatives demonstrated significant potency against Plasmodium falciparum. The compound's ability to inhibit PfGAPDH, a key enzyme in glycolysis, was highlighted as a critical factor in its antiplasmodial activity . The derivatives showed submicromolar activity, indicating their potential as lead compounds for further development.

Case Study 2: Antileishmanial Activity

Another investigation assessed the efficacy of this compound against Leishmania spp., revealing an IC50 value of approximately 0.3 µM. The study concluded that the compound's mechanism involved disruption of metabolic pathways essential for parasite survival, making it a promising candidate for treating leishmaniasis .

Research Findings

Recent research has expanded on the structural modifications of this compound to enhance its biological activity. For example:

- Structural Modifications : By altering substituents on the isothiazole ring, researchers have identified compounds with improved potency and selectivity against various pathogens. These modifications have led to the discovery of derivatives with enhanced stability and reduced off-target effects .

- Synergistic Effects : Combinations of this compound with other antimicrobial agents have shown synergistic effects, leading to lower required doses and reduced side effects in preliminary studies .

Properties

Molecular Formula |

C3H3BrN2S |

|---|---|

Molecular Weight |

179.04 g/mol |

IUPAC Name |

3-bromo-1,2-thiazol-4-amine |

InChI |

InChI=1S/C3H3BrN2S/c4-3-2(5)1-7-6-3/h1H,5H2 |

InChI Key |

IWDOIRRIHNHMPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NS1)Br)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.